An In-depth Technical Guide to the Chemical Structure Analysis of 3-(4-Tert-butyl-phenyl)-piperazin-2-one
An In-depth Technical Guide to the Chemical Structure Analysis of 3-(4-Tert-butyl-phenyl)-piperazin-2-one
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals ranging from antihistamines to antipsychotics.[1] The derivative, 3-(4-tert-butyl-phenyl)-piperazin-2-one, represents a molecule of significant interest for drug development professionals due to its unique substitution pattern, which can influence its pharmacological and pharmacokinetic properties. Unambiguous confirmation of its chemical structure is a critical first step in any research and development pipeline, ensuring the integrity of subsequent biological and toxicological studies.
This guide provides a comprehensive, in-depth technical overview of the analytical methodologies required for the complete structural elucidation of 3-(4-tert-butyl-phenyl)-piperazin-2-one. Moving beyond a simple recitation of techniques, this document explains the causality behind experimental choices and demonstrates how an integrated analytical workflow serves as a self-validating system. We will explore the application of spectroscopic and crystallographic techniques, providing both theoretical grounding and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
Chapter 1: Foundational Characterization
Before embarking on complex spectroscopic analysis, it is essential to establish the foundational physicochemical properties of the molecule. These data points provide the first layer of validation for the proposed structure.
In Silico Prediction and Molecular Formula
The molecular structure of 3-(4-tert-butyl-phenyl)-piperazin-2-one consists of a piperazin-2-one core, with a 4-tert-butylphenyl group attached to the carbon at the 3-position.
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Molecular Formula: C₁₄H₂₀N₂O
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Molecular Weight: 232.32 g/mol
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SMILES: CC(C)(C)c1ccc(cc1)C1CNC(=O)CN1
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InChIKey: SGRBBRZALBOKGS-UHFFFAOYSA-N
These identifiers are crucial for database searches and for cross-verification with experimental data, particularly high-resolution mass spectrometry.
Predicted Physicochemical Properties
A summary of key predicted properties is presented below. These values are computationally derived and serve as a baseline for experimental verification.
| Property | Predicted Value | Significance |
| Molecular Weight | 232.32 g/mol | Foundational for Mass Spectrometry. |
| XLogP3 | 2.5 | Indicates moderate lipophilicity, affecting solubility and potential bioactivity. |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Influences membrane permeability and drug transport characteristics. |
| Hydrogen Bond Donors | 2 | The two N-H groups in the piperazine ring. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the tertiary nitrogen atom. |
Chapter 2: The Integrated Analytical Workflow
The definitive structural elucidation of a novel compound is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle, and together they create a robust, self-validating system. This workflow ensures the highest level of scientific integrity.
Rationale for an Integrated Approach
The logic behind this workflow is to move from broad, general information to highly specific, detailed structural data.
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Mass Spectrometry (MS): First, we confirm the most fundamental property: the molecular weight and elemental composition. This is the foundational check.
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Nuclear Magnetic Resonance (NMR): Next, we establish the connectivity of the atoms. NMR reveals the carbon-hydrogen framework and how the different structural fragments are pieced together.
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Vibrational Spectroscopy (FTIR): This technique provides rapid confirmation of key functional groups (e.g., the amide C=O), corroborating the findings from NMR and MS.
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X-ray Crystallography: As the "gold standard," this method provides the unambiguous three-dimensional arrangement of atoms in space, confirming stereochemistry and absolute configuration if applicable.[2]
Workflow Visualization
The following diagram illustrates the logical flow of the integrated analytical process.
Caption: Integrated workflow for structural elucidation.
Chapter 3: Spectroscopic Elucidation
Spectroscopic techniques are the cornerstone of molecular structure determination, each providing a unique window into the atomic and electronic makeup of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[3] For 3-(4-tert-butyl-phenyl)-piperazin-2-one, high-resolution mass spectrometry (HRMS) is the method of choice.
Expertise in Action: We choose HRMS over standard MS because its high mass accuracy allows for the unambiguous determination of the molecular formula. This is achieved by distinguishing the exact mass of our compound from other potential combinations of atoms that might have the same nominal mass.
Expected Results:
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Molecular Ion Peak [M+H]⁺: The primary peak observed in the mass spectrum will correspond to the protonated molecule. For C₁₄H₂₀N₂O, the expected exact mass is 233.1648.
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Fragmentation Pattern: The fragmentation pattern provides a "fingerprint" of the molecule's structure.[4] Weaker bonds are more likely to break, leading to predictable fragment ions.[5] Key expected fragments for this molecule would arise from:
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Cleavage of the tert-butyl group (a loss of 57 Da).
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Fission of the piperazinone ring.
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Loss of the carbonyl group (a loss of 28 Da).
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Self-Validation: The experimentally determined exact mass must match the theoretical mass calculated from the molecular formula (C₁₄H₂₀N₂O) within a narrow tolerance (typically <5 ppm). The observed fragmentation patterns must be logically attributable to the proposed structure.[6]
Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) with 0.1% formic acid to promote ionization.
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Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
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Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
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Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[3] A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete picture of the molecular framework.
¹H NMR - Proton Environments The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons.
Expected ¹H NMR Chemical Shifts (Predicted in CDCl₃, 400 MHz):
| Protons | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| tert-Butyl (CH₃) | ~1.3 | singlet | 9H | The nine equivalent protons of the tert-butyl group. |
| Piperazinone (CH₂) | ~3.0 - 3.5 | multiplet | 4H | Protons on the piperazinone ring, likely complex due to restricted rotation. |
| Piperazinone (CH) | ~4.2 | multiplet | 1H | The methine proton at the C3 position. |
| Aromatic (Ar-H) | ~7.3 - 7.5 | multiplet | 4H | The four protons on the disubstituted benzene ring. |
| Amide (N-H) | ~6.0 - 8.0 | broad singlet | 2H | The two N-H protons of the piperazinone ring. |
¹³C NMR - Carbon Skeleton The ¹³C NMR spectrum confirms the number of unique carbon atoms in the molecule.
Expected ¹³C NMR Chemical Shifts (Predicted in CDCl₃, 100 MHz):
| Carbon | Predicted Shift (ppm) | Assignment |
| tert-Butyl (CH₃) | ~31.4 | The three equivalent methyl carbons. |
| tert-Butyl (C) | ~34.5 | The quaternary carbon of the tert-butyl group. |
| Piperazinone (CH₂) | ~45 - 50 | The two methylene carbons in the piperazinone ring. |
| Piperazinone (CH) | ~55 - 60 | The methine carbon at the C3 position. |
| Aromatic (C) | ~126, ~128 | The four CH carbons of the benzene ring. |
| Aromatic (C-C(CH₃)₃) | ~150 | The aromatic carbon attached to the tert-butyl group. |
| Aromatic (C-CH) | ~138 | The aromatic carbon attached to the piperazinone ring. |
| Carbonyl (C=O) | ~168 | The amide carbonyl carbon. |
2D NMR - Confirming Connectivity
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This would confirm the connectivity within the piperazinone ring and the aromatic system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to, confirming the assignments made in the 1D spectra.
Protocol: NMR Spectroscopic Analysis
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Acquire a standard ¹H spectrum with 16-32 scans. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[8]
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time (hours) due to the low natural abundance of ¹³C.
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2D NMR Acquisition: Perform standard COSY and HSQC experiments using the instrument's predefined parameter sets.
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Data Analysis:
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Integrate the ¹H NMR spectrum to determine proton ratios.
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Analyze splitting patterns (multiplicity) to deduce proton-proton coupling.
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Assign all peaks in the ¹H and ¹³C spectra.
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Use the 2D spectra to confirm all C-H and H-H correlations, ensuring a self-consistent structural assignment.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Expertise in Action: For 3-(4-tert-butyl-phenyl)-piperazin-2-one, the most diagnostic peak is the strong absorbance of the amide carbonyl (C=O) group. Its position provides clues about the ring strain and electronic environment.[9]
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3400 | N-H Stretch | Amine/Amide |
| ~2850-3000 | C-H Stretch | Alkyl (tert-butyl and piperazinone) |
| ~1650-1680 | C=O Stretch | Amide (Lactam) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
Self-Validation: The presence of a strong peak around 1670 cm⁻¹ provides definitive evidence for the lactam (cyclic amide) functional group, corroborating the molecular formula from MS and the carbonyl signal in the ¹³C NMR.
Chapter 4: Definitive 3D Structure by X-ray Crystallography
While spectroscopic methods reveal molecular connectivity, single-crystal X-ray diffraction (SCXRD) provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[10][11] It is the ultimate arbiter of structural analysis, capable of determining bond lengths, bond angles, and stereochemistry with extremely high precision.[12]
Expertise in Action: Obtaining a high-quality single crystal is the most critical and often most challenging step. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is paramount and often requires empirical screening. The quality of the crystal directly dictates the quality of the diffraction data and the final resolved structure.[12]
The Crystallography Workflow
The process involves growing a suitable crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to calculate an electron density map, from which the atomic positions are determined.[13]
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